molecular formula C10H13ClO3S2 B15090981 Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Cat. No.: B15090981
M. Wt: 280.8 g/mol
InChI Key: UCIRQGJPTWOVMU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate (CAS 1708251-05-1) is a high-purity chemical reagent with a molecular formula of C10H13ClO3S2 and a molecular weight of 280.79 . This multifunctional thiophene derivative is characterized by the presence of several reactive sites, including a carboxylate ester, a chlorine substituent, a phenolic hydroxyl group, and an isobutylthio side chain, making it a valuable and versatile building block for chemical synthesis and pharmaceutical research . Thiophene carboxylate esters are prominent scaffolds in medicinal chemistry and materials science, frequently serving as key intermediates in the development of active compounds . Researchers can utilize this compound to explore its potential as a precursor for novel molecules with possible biological activities. The structural features suggest its applicability in constructing complex heterocyclic systems for use in various research fields, including the investigation of agrochemicals and pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13ClO3S2

Molecular Weight

280.8 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO3S2/c1-5(2)4-15-10-6(11)7(12)8(16-10)9(13)14-3/h5,12H,4H2,1-3H3

InChI Key

UCIRQGJPTWOVMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent introduction of the isobutylthio group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process is designed to be scalable for large-scale production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxy group can form hydrogen bonds with active sites, while the isobutylthio group can enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

Methylsulfanyl and Methoxy Analogs

  • Methoxy Derivative : Likely prepared via alkylation of a hydroxyl precursor or direct methoxy substitution. Raw materials include methyl 5-chloro-3-hydroxythiophene-2-carboxylate.

Target Compound (Isobutylthio Substituent)

The isobutylthio group may be introduced via:

Thioetherification: Reaction of a 5-bromo/chloro precursor with isobutylthiol under basic conditions (e.g., K₂CO₃).

Microwave-Assisted Synthesis: Similar to , where dimethylformamide dimethyl acetal was used for efficient condensation .

Challenges: The steric bulk of the isobutyl group may necessitate prolonged reaction times or elevated temperatures compared to smaller substituents.

Reactivity and Functionalization

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, as demonstrated in for ethyl thiophene carboxylates .

Biological Activity

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate (CAS No. 1708251-05-1) is a specialized organic compound with a complex structure that includes a thiophene ring, chloro, hydroxy, and isobutylthio functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClO3S2C_{10}H_{13}ClO_3S_2, with a molecular weight of approximately 280.8 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the functional groups enhance its reactivity and potential interactions with biological targets.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with other thiophene derivatives can be insightful:

Compound NameCAS NumberKey FeaturesBiological Activity
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate1707568-91-9Propargylthio groupAntimicrobial
Methyl 4,5-dichloro-3-(prop-2-yne-yloxy)thiophene-2-carboxylateB15091001DichlorinationEnhanced antifungal
Methyl 4-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate937639-93-5Chlorosulfonyl groupIncreased reactivity

This table highlights how variations in substituents can influence the biological properties and potential applications of thiophene derivatives.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on various thiophene derivatives indicated that compounds with chloro and hydroxy substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties.
  • In Vivo Anti-inflammatory Studies : Research on related thiophene compounds demonstrated significant reduction in inflammatory markers in animal models. The presence of hydroxy groups was linked to increased anti-inflammatory efficacy, indicating potential therapeutic applications for this compound.
  • Fungal Resistance Trials : In agricultural research, thiophene derivatives were tested for their effectiveness against common plant pathogens. Results showed promising antifungal activity, suggesting that this compound could be developed as a biopesticide.

Q & A

Q. What are the common synthetic routes for synthesizing Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate?

The synthesis typically involves multi-step procedures, including:

  • Thiophene ring formation : Cyclization of sulfur-containing precursors with dienes (e.g., via Gewald or Paal-Knorr reactions) .
  • Functionalization : Sequential introduction of substituents (e.g., chlorination at C4, hydroxylation at C3, and isobutylthio group addition at C5) using electrophilic aromatic substitution or nucleophilic thiol-alkylation .
  • Esterification : Methylation of the carboxylate group via acid-catalyzed esterification . Key challenges include regioselectivity control and purification of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., hydroxyl protons at ~10–12 ppm, thioether protons at ~2.5–3.5 ppm) .
  • IR : Hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) stretches confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula and fragmentation patterns (e.g., loss of isobutylthio group) .

Q. What crystallization strategies improve single-crystal yield for X-ray diffraction studies?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and slow evaporation rates .
  • Temperature control : Gradual cooling from saturated solutions promotes lattice formation .
  • Seeding : Introduce microcrystals to guide nucleation .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in electrophilic substitution reactions on the thiophene core?

  • Steric hindrance : The bulky isobutylthio group at C5 directs electrophiles to less hindered positions (e.g., C4 chloro substitution) .
  • Electronic effects : Electron-withdrawing groups (Cl, COOCH3_3) deactivate the ring, requiring strong electrophiles (e.g., SO2_2Cl2_2) for further substitution . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What methodologies address contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

  • Reaction conditions : Catalyst choice (e.g., BF3_3 vs. H2_2SO4_4 in esterification) impacts yields .
  • Purification : Column chromatography vs. recrystallization affects recovery rates . Mitigation involves systematic optimization (e.g., DoE approaches) and validation via HPLC purity assays .

Q. How can hydrogen-bonding networks in the crystal lattice affect stability and solubility?

  • Hydroxyl and carbonyl groups form intermolecular H-bonds, creating rigid frameworks that reduce solubility but enhance thermal stability .
  • Graph set analysis (e.g., Etter’s rules) classifies H-bond patterns (e.g., R22(8)R_2^2(8) motifs) to predict packing efficiency . Modifying substituents (e.g., replacing methyl with ethyl esters) disrupts H-bonding, altering physicochemical properties .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substituting the isobutylthio group with morpholinosulfonyl or piperidinylacetyl moieties enhances target binding (e.g., enzyme inhibition) .
  • Prodrug design : Ester hydrolysis in vivo releases active carboxylic acids, improving bioavailability .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronic parameters (σ, π) with activity .

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